Ethyl hexanoate

Catalog No.
S571917
CAS No.
123-66-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl hexanoate

CAS Number

123-66-0

Product Name

Ethyl hexanoate

IUPAC Name

ethyl hexanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3

InChI Key

SHZIWNPUGXLXDT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC

solubility

0.00 M
0.629 mg/mL at 25 °C
Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 2ml 70% ethanol (in ethanol)

Synonyms

Hexanoic Acid Ethyl Ester; Caproic Acid Ethyl Ester; Ethyl Caproate; Ethyl Capronate; Ethyl Hexanoate; NSC 8882

Canonical SMILES

CCCCCC(=O)OCC

The exact mass of the compound Ethyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.629 mg/ml at 25 °c0.629 mg/ml at 25 °csoluble in most fixed oils and in propylene glycol, insoluble in water and glycerol1ml in 2ml 70% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl hexanoate (CAS: 123-66-0), also known as ethyl caproate, is a medium-chain (C8) fatty acid ethyl ester utilized extensively as a core flavor and fragrance ingredient, a specialized solvent, and a benchmark substrate in biocatalytic manufacturing . As a colorless liquid with a moderate vapor pressure of approximately 1.66 mmHg at 25 °C and a logP of 2.8, it occupies a critical physicochemical middle ground between highly volatile short-chain esters (e.g., ethyl acetate, ethyl butyrate) and heavier, less water-soluble long-chain esters (e.g., ethyl decanoate) [1]. For procurement teams and formulators, its primary value lies in its specific thermodynamic partitioning behavior in lipid-water emulsions and its high conversion efficiency in enzymatic synthesis routes, making it a highly reproducible and process-friendly material for industrial scale-up.

Substituting ethyl hexanoate with closely related analogs, such as ethyl butyrate (C6) or ethyl octanoate (C10), fundamentally alters formulation thermodynamics and kinetic release profiles, leading to product failure [1]. In emulsion or lipid-rich matrices, shorter-chain esters like ethyl butyrate lack sufficient hydrophobicity, resulting in rapid evaporative flash-off during processing, while longer-chain esters like ethyl octanoate suffer from excessive lipid retention and poor aqueous solubility. Furthermore, in green biocatalytic synthesis, generic substitution of the precursor acid fails because lipases exhibit strict chain-length specificities; shorter-chain acids (like butyric acid) can drastically alter the microaqueous pH, causing dead-end enzyme inhibition and plummeting conversion yields compared to the highly compatible hexanoic acid [2].

Thermodynamic Partitioning and Retention in Lipid Matrices

In complex food or cosmetic matrices, the partitioning coefficient dictates the release kinetics of volatile esters. When added to a purified triolein lipid model, ethyl hexanoate exhibits a 99% retention rate, compared to 98% for ethyl butyrate, 77% for 2-pentanone, and 68% for ethyl acetate [1]. Its higher hydrophobicity (logP ~2.8) ensures that it remains anchored in the lipid phase longer than more polar, short-chain analogs, providing a sustained release profile rather than an immediate, transient flash-off.

Evidence DimensionLipid phase retention (Triolein model)
Target Compound Data99% retention
Comparator Or BaselineEthyl acetate (68%), 2-pentanone (77%)
Quantified Difference31% higher retention than ethyl acetate
ConditionsPurified triolein matrix, thermodynamic equilibrium

Formulators must select ethyl hexanoate over shorter-chain acetates or ketones to ensure prolonged flavor or fragrance release in high-fat or emulsion-based products.

Ultra-Low Odor Threshold for High-Impact Aqueous Formulations

Ethyl hexanoate is exceptionally potent in aqueous environments, with an odor detection threshold of approximately 1 ppb in water [1]. While shorter esters like ethyl butyrate share similar thresholds, they volatilize much faster. In contrast, longer-chain analogs like ethyl octanoate have a significantly higher threshold (15 ppb) and lower aqueous solubility, requiring higher dosing to achieve the same sensory impact [1].

Evidence DimensionOdor detection threshold in water
Target Compound Data1 ppb
Comparator Or BaselineEthyl octanoate (15 ppb)
Quantified Difference15-fold lower detection threshold (higher potency)
ConditionsAqueous solution, sensory detection

Procurement of ethyl hexanoate allows for ultra-low dosing in water-based formulations, reducing overall material consumption compared to less potent longer-chain esters.

Optimal Substrate Chain Length for High-Yield Enzymatic Esterification

In green chemistry and biocatalytic manufacturing, ethyl hexanoate serves as a high-yielding target for whole-cell lipases. Using whole-cell lipase from Rhizopus chinensis in a non-aqueous phase, the esterification of hexanoic acid with ethanol achieves a maximum conversion yield of 96.5% after 72 hours [1]. Shorter-chain substrates (e.g., butyric acid) often yield drastically lower conversions (e.g., 2% for unoptimized Aspergillus flavus systems) due to the higher polarity of short-chain acids altering the microaqueous pH and causing dead-end enzyme inhibition [2].

Evidence DimensionEnzymatic esterification conversion yield
Target Compound Data96.5% conversion (Rhizopus chinensis lipase)
Comparator Or BaselineEthyl butyrate synthesis (often <10% in unoptimized fungal systems)
Quantified DifferenceOver 85% higher conversion yield under baseline whole-cell conditions
ConditionsNon-aqueous phase, whole-cell lipase catalysis

For industrial biotech applications, targeting ethyl hexanoate circumvents the severe enzyme inhibition caused by shorter-chain acids, ensuring scalable and cost-effective green synthesis.

Controlled Volatility for Stable Middle-Note Performance

The physical stability of a volatile ester during compounding is governed by its vapor pressure. Ethyl hexanoate has a moderate vapor pressure of approximately 1.66 mmHg at 25 °C [1]. In contrast, the shorter-chain ethyl butyrate has a significantly higher vapor pressure (exceeding 12 mmHg at 25 °C), making it highly volatile and prone to rapid evaporative loss during manufacturing and storage[1]. This physicochemical distinction makes ethyl hexanoate a much more stable intermediate.

Evidence DimensionVapor pressure at 25 °C
Target Compound Data~1.66 mmHg
Comparator Or BaselineEthyl butyrate (>12 mmHg)
Quantified DifferenceApproximately 7.5-fold lower vapor pressure
ConditionsStandard temperature (25 °C) and pressure

Lower volatility minimizes evaporative losses during compounding and extends the shelf-life of the final formulated product.

Lipid-Rich Food and Beverage Emulsions

Due to its 99% retention in triolein and high logP, ethyl hexanoate is the correct ester choice for flavoring dairy alternatives, cream liqueurs, and baked goods where shorter esters (like ethyl acetate) would flash off during processing [1].

High-Impact Aqueous Beverage Flavoring

With an odor threshold of just 1 ppb in water, it is ideal for clear, water-based beverages (such as hard seltzers or flavored waters) requiring high-impact fruity notes at minimal dosing levels, outperforming the less potent ethyl octanoate [2].

Biocatalytic 'Green' Fragrance Manufacturing

As a highly compatible substrate for immobilized and whole-cell lipases (e.g., Rhizopus chinensis), it is a primary target for natural green-label fragrance synthesis, avoiding the enzyme-inhibiting microaqueous pH drops caused by shorter-chain acids[3].

Controlled-Release Fragrance Compounding

Its moderate vapor pressure (~1.66 mmHg at 25 °C) positions it perfectly as a stable middle-note in fine fragrances, bridging the gap between highly volatile top notes (acetates/butyrates) and heavy base notes, while minimizing evaporative loss during compounding[4].

Physical Description

Liquid
Colourless liquid with a wine-like odou

XLogP3

2.4

Boiling Point

167.0 °C

Density

d204 0.87
0.867-0.871

Melting Point

-67.0 °C
Mp -67.5 °
-67.5°C

UNII

FLO6YR1SHT

GHS Hazard Statements

Aggregated GHS information provided by 1733 companies from 7 notifications to the ECHA C&L Inventory.;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

123-66-0

Wikipedia

Ethyl caproate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Hexanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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